molecular formula C10H10BrNO4 B2771583 Ethyl 4-Bromo-5-methyl-2-nitrobenzoate CAS No. 1805600-33-2

Ethyl 4-Bromo-5-methyl-2-nitrobenzoate

Cat. No.: B2771583
CAS No.: 1805600-33-2
M. Wt: 288.097
InChI Key: BSMHJEAUFMZNQO-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-5-methyl-2-nitrobenzoate is a chemical compound with the molecular formula C10H10BrNO4 . It has a molecular weight of 288.1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrNO4/c1-3-16-10(13)7-4-6(2)8(11)5-9(7)12(14)15/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 288.1 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Hydrothermal Synthesis and Fluorescence Properties

  • A study explored the hydrothermal synthesis, crystal structure, and fluorescence properties of a new dinuclear Zn(II) complex derived from a compound related to ethyl 4-Bromo-5-methyl-2-nitrobenzoate. This research highlights the potential of such compounds in the development of materials with enhanced fluorescence properties for possible applications in photonic devices (Ji Chang–you, 2012).

Novel Compound Synthesis

  • Another study reported the synthesis of a novel compound, showcasing the utility of related chemical structures in creating new chemical entities. This kind of research demonstrates the compound's relevance in synthetic chemistry and the potential for developing new materials or intermediates (Yin Dulin, 2007).

Reverse Saturable Absorption for Photonic Applications

  • Research into the third-order nonlinear optical properties of hydrazone derivatives, including a compound similar to this compound, has been conducted. This study is significant for the development of materials with high nonlinear optical behavior, promising for photonic applications (Vijayakumar Sadasivan Nair et al., 2022).

Crystallographic and Electronic Structure Studies

  • A detailed crystallographic study using X-ray powder diffraction, alongside electronic structure and molecular electrostatic potential calculation of benzoic acid derivatives, including compounds structurally akin to this compound, was conducted. Such studies are essential for understanding the material's properties and potential applications in molecular electronics (S. Pramanik et al., 2019).

Synthesis and Structure Characterization

  • The synthesis and structure characterization of related compounds have been reported, which is crucial for the development of new pharmaceuticals or materials with specific desired properties (Li De-jiang, 2005).

Safety and Hazards

While specific safety and hazard information for Ethyl 4-Bromo-5-methyl-2-nitrobenzoate was not found, similar compounds can cause skin, eye, and respiratory tract irritation . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

ethyl 4-bromo-5-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-3-16-10(13)7-4-6(2)8(11)5-9(7)12(14)15/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMHJEAUFMZNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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